5-Methyl-4-phenoxy-2-(pyridin-2-yl)-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-phenoxy-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-phenoxy-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Substitution reactions: Introduction of the phenoxy and pyridinyl groups can be done through nucleophilic substitution reactions.
Methylation: The methyl group can be introduced using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the phenoxy group.
Reduction: Reduction reactions could target the pyrazole ring or the pyridinyl group.
Substitution: The phenoxy and pyridinyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Biological Studies: Could be used as a probe to study biological pathways involving pyrazole derivatives.
Industry
Agrochemicals: Possible use as an active ingredient in pesticides or herbicides.
Dyes and Pigments: May be used in the synthesis of dyes and pigments due to its aromatic structure.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-phenoxy-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-1H-pyrazol-5(4H)-one: Lacks the pyridinyl and methyl groups.
3-Methyl-1H-pyrazol-5(4H)-one: Lacks the phenoxy and pyridinyl groups.
4-Phenoxy-1H-pyrazol-5(4H)-one: Lacks the methyl and pyridinyl groups.
Uniqueness
3-Methyl-4-phenoxy-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in simpler pyrazole derivatives.
Eigenschaften
CAS-Nummer |
111987-97-4 |
---|---|
Molekularformel |
C15H13N3O2 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
5-methyl-4-phenoxy-2-pyridin-2-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C15H13N3O2/c1-11-14(20-12-7-3-2-4-8-12)15(19)18(17-11)13-9-5-6-10-16-13/h2-10,14H,1H3 |
InChI-Schlüssel |
FXJZBPRYGGBBNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=O)C1OC2=CC=CC=C2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.